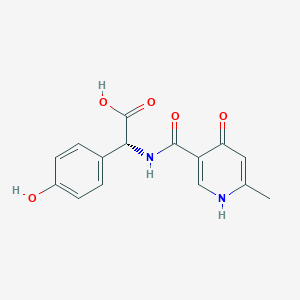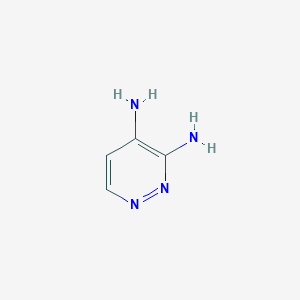
Sulfato de zinc
Descripción general
Descripción
El sulfato de zinc es un compuesto inorgánico con la fórmula química ZnSO₄. Es un sólido cristalino incoloro que es altamente soluble en aguaSe encuentra comúnmente en su forma heptahidratada, ZnSO₄·7H₂O, y se utiliza en una amplia gama de aplicaciones, incluida la agricultura, la medicina y la industria .
Aplicaciones Científicas De Investigación
Agricultura: Mejora del rendimiento de los cultivos y el estado de los nutrientes
El sulfato de zinc se utiliza ampliamente en la agricultura para abordar las deficiencias de zinc en varios cultivos, lo que puede provocar un crecimiento atrofiado y una reducción de los rendimientos. Un estudio sobre cultivares de maíz mostró que la aplicación foliar de ZnSO₄ podría afectar significativamente el rendimiento de los granos y la absorción de nutrientes, con algunos cultivares mostrando un aumento de la acumulación de nitrógeno y otros demostrando cambios en la absorción de fósforo y potasio .
Horticultura: Mejora de la producción de avellanas
En horticultura, particularmente en la producción de avellanas, el zinc juega un papel crucial en el aumento del rendimiento y la calidad de la fruta. La investigación indica que tanto las aplicaciones de ZnSO₄ al suelo como al follaje pueden mejorar la productividad y los parámetros de calidad, como el peso de las nueces, el tamaño del núcleo y reducir el número de nueces vacías y núcleos defectuosos .
Producción de fertilizantes: Fertilizantes zincatizados
ZnSO₄ se utiliza en la producción de fertilizantes especializados como urea zincatizada y superfosfato zincatizado. Estos fertilizantes están diseñados para mejorar la fertilidad del suelo y proporcionar un suministro equilibrado de micronutrientes, promoviendo así un crecimiento y desarrollo vegetal más saludables .
Biofortificación de cultivos: Enriquecimiento de zinc en trigo
El this compound también se emplea en la biofortificación de cultivos, como el trigo, para aumentar el contenido de zinc en los granos. Esto es particularmente importante en regiones donde la deficiencia de zinc dietético es común. Los estudios han demostrado que la aplicación al suelo de ZnSO₄, junto con la fertilización foliar de nanozinc, puede mejorar la eficiencia de utilización del zinc y la concentración de zinc en los granos .
Mecanismo De Acción
El sulfato de zinc ejerce sus efectos a través de varios mecanismos:
Cofactor enzimático: El zinc actúa como cofactor para más de 70 enzimas diferentes, incluyendo la fosfatasa alcalina y la ADN polimerasa.
Cicatrización de heridas: El zinc facilita la cicatrización de heridas al promover la proliferación celular y la síntesis de proteínas.
Función inmunitaria: Mejora la función inmunitaria al apoyar la producción de anticuerpos y linfocitos
Compuestos similares:
Cloruro de zinc (ZnCl₂): Se utiliza en diversas aplicaciones industriales, como fundente en la soldadura.
Acetato de zinc (Zn(C₂H₃O₂)₂): Se utiliza en suplementos dietéticos y como tratamiento tópico para el acné.
Óxido de zinc (ZnO): Ampliamente utilizado en protectores solares, cosméticos y como aditivo para el caucho.
Comparación:
Solubilidad: El this compound es altamente soluble en agua, mientras que el óxido de zinc es insoluble.
Aplicaciones: El this compound se utiliza principalmente en agricultura y medicina, mientras que el cloruro de zinc y el acetato de zinc tienen usos industriales y farmacéuticos más especializados.
Potencial de irritación: El cloruro de zinc es un irritante más fuerte en comparación con el this compound, que es relativamente suave
La versatilidad y la amplia gama de aplicaciones del this compound lo convierten en un compuesto valioso en diversos campos, desde la agricultura hasta la medicina y la industria.
Análisis Bioquímico
Biochemical Properties
Zinc sulfate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Zinc ions (Zn2+), which are released from zinc sulfate, serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis .
Cellular Effects
Zinc sulfate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc is involved in many aspects of cellular metabolism. It is required for the catalytic activity of hundreds of enzymes, and it plays a role in enhancing immune function, protein and DNA synthesis, wound healing, and cell signaling and division .
Molecular Mechanism
Zinc sulfate exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc transporters, which facilitate the transport of zinc ions across biological membranes, play a crucial role in these processes .
Temporal Effects in Laboratory Settings
The effects of zinc sulfate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, research into the topical application of zinc sulfate for viral warts indicates that using a 10% zinc sulfate solution three times a day for a period of four weeks resulted in an 80% reduction in the number of warts .
Dosage Effects in Animal Models
The effects of zinc sulfate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Zinc sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication .
Transport and Distribution
Zinc sulfate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of zinc sulfate and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El sulfato de zinc se puede sintetizar mediante varios métodos:
Reacción con ácido sulfúrico: El zinc metálico o el óxido de zinc reaccionan con el ácido sulfúrico para producir this compound. La reacción con el zinc metálico es la siguiente: [ \text{Zn} + \text{H}2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2 ] La reacción con el óxido de zinc es: [ \text{ZnO} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} ]
Reacción con carbonato de zinc: El carbonato de zinc reacciona con el ácido sulfúrico para formar this compound, agua y dióxido de carbono: [ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Métodos de producción industrial: En entornos industriales, el this compound se produce tratando materiales que contienen zinc (como minerales de zinc u óxido de zinc) con ácido sulfúrico. La solución resultante se evapora entonces para cristalizar el heptahidrato de this compound {_svg_3} .
Tipos de Reacciones:
Reacciones de oxidación-reducción: El this compound puede participar en reacciones redox, donde el zinc se puede reducir u oxidar dependiendo de las condiciones de reacción.
Reacciones de sustitución: El this compound puede sufrir reacciones de sustitución, donde el ion sulfato se puede reemplazar por otros aniones en solución.
Reactivos y condiciones comunes:
Ácido sulfúrico: Se utiliza en la síntesis de this compound a partir de zinc metálico, óxido de zinc o carbonato de zinc.
Agua: Esencial para la cristalización del heptahidrato de this compound.
Productos principales:
Heptahidrato de this compound: La forma más común de this compound, utilizada en diversas aplicaciones.
Gas hidrógeno: Se produce como subproducto en la reacción con zinc metálico
Química:
Catálisis: El this compound se utiliza como catalizador en diversas reacciones químicas.
Electroplateado: Sirve como electrolito en los procesos de electroplateado de zinc.
Biología:
Suplemento nutricional: El this compound se utiliza para tratar y prevenir la deficiencia de zinc en humanos y animales.
Agricultura: Se utiliza como micronutriente en fertilizantes para promover el crecimiento de las plantas y aumentar los rendimientos de los cultivos
Medicina:
Astringente tópico: El this compound se utiliza en formulaciones tópicas para tratar afecciones de la piel.
Terapia de rehidratación oral: Se utiliza en combinación con sales de rehidratación oral para tratar la diarrea en niños
Industria:
Producción de rayón: El this compound actúa como coagulante en la producción de rayón.
Producción de pigmentos: Es un precursor del pigmento litopón
Comparación Con Compuestos Similares
Zinc Chloride (ZnCl₂): Used in various industrial applications, including as a flux in soldering.
Zinc Acetate (Zn(C₂H₃O₂)₂): Used in dietary supplements and as a topical treatment for acne.
Zinc Oxide (ZnO): Widely used in sunscreens, cosmetics, and as a rubber additive.
Comparison:
Solubility: Zinc sulfate is highly soluble in water, whereas zinc oxide is insoluble.
Applications: Zinc sulfate is primarily used in agriculture and medicine, while zinc chloride and zinc acetate have more specialized industrial and pharmaceutical uses.
Irritation Potential: Zinc chloride is a stronger irritant compared to zinc sulfate, which is relatively mild
Zinc sulfate’s versatility and wide range of applications make it a valuable compound in various fields, from agriculture to medicine and industry.
Propiedades
Key on ui mechanism of action |
Zinc inhibits cAMP-induced, chloride-dependent fluid secretion by inhibiting basolateral potassium (K) channels, in in-vitro studies with rat ileum. This study has also shown the specificity of Zn to cAMP-activated K channels, because zinc did not block the calcium (Ca)-mediated K channels. As this study was not performed in Zn-deficient animals, it provides evidence that Zn is probably effective in the absence of Zn deficiency. Zinc also improves the absorption of water and electrolytes, improves regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for a better clearance of the pathogens. |
|---|---|
Número CAS |
7733-02-0 |
Fórmula molecular |
H2O4SZn |
Peso molecular |
163.5 g/mol |
Nombre IUPAC |
sulfuric acid;zinc |
InChI |
InChI=1S/H2O4S.Zn/c1-5(2,3)4;/h(H2,1,2,3,4); |
Clave InChI |
WQSRXNAKUYIVET-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Zn+2] |
SMILES canónico |
OS(=O)(=O)O.[Zn] |
Color/Form |
Colorless, orthorhombic crystals |
Densidad |
1.96 at 68 °F (USCG, 1999) - Denser than water; will sink 3.8 g/cu cm 3.8 g/cm³ |
melting_point |
212 °F (USCG, 1999) 680 °C (decomposes) |
Key on ui other cas no. |
7733-02-0 68813-94-5 7446-20-0 |
Descripción física |
Anhydrous zinc sulfate is a colorless crystalline solid. Zinc sulfate is also obtained as a hexahydrate, ZnSO4.6H2O, and as a heptahydrate ZnSO4.7H2O. All forms are soluble in water. All are noncombustible. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in the production of rayon, as a feed supplement, and as a fertilizer ingredient. Pellets or Large Crystals; Other Solid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid, Other Solid Colorless crystals. [HSDB] COLOURLESS HYGROSCOPIC CRYSTALS. |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Números CAS relacionados |
7446-20-0 (heptahydrate) 23713-49-7 (Parent) |
Vida útil |
There is ... /a/ tendency for solutions of zinc sulfate to form slight cloudiness due to seperation of basic salt formed through partial hydrolysis. |
Solubilidad |
Solubility: 54.480 lb/100 lb water /Heptahydrate/ 57.7 g/100 g water at 25 °C In water solubility, 101 g/100 g water at 70 °C Solubility in water, g/100ml at 20 °C: 22 (good) |
Sinónimos |
Biolectra Zink; Biosanzink; Bonazen; Bufopto Zinc Sulfate; Complexonat; Honny Fresh 10P; Kreatol; Op-Thal-Zin; Optraex; Solvazinc; Solvezink; Sulfuric Acid Zinc Salt; Verazinc; White Vitriol; Z-Span; Zinc Sulfate; Zinc Sulfate (1:1); Zinc Sulfate (Zn |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zinc is an essential trace element crucial for various biological processes. Zinc ions (Zn2+) act as cofactors for numerous enzymes involved in metabolism, DNA synthesis, and cell signaling. [, , , ] For instance, zinc plays a crucial role in the function of over 100 enzymes, including those involved in protein synthesis, wound healing, and immune function. [, ]
A: Studies have shown that zinc sulfate supplementation can improve oxidative stress parameters. In a study on rabbits fed a high cholesterol diet, zinc sulfate significantly lowered serum malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increased serum reduced glutathione (GSH) levels, an important antioxidant. [] This suggests a potent antioxidant effect of zinc sulfate. [, ]
ANone: The most common form is zinc sulfate heptahydrate, with the molecular formula ZnSO4·7H2O and a molecular weight of 287.56 g/mol.
A: Different formulations of zinc sulfate, such as chelated forms using amino acids or organic ligands, have been developed to enhance its bioavailability. [, ] These formulations can improve absorption in the gastrointestinal tract, leading to increased zinc levels in the blood and tissues. [, ]
A: As a widely used compound, zinc sulfate production and handling require adherence to Safety, Health, and Environment (SHE) regulations. These regulations ensure worker safety, proper waste management, and environmental protection during manufacturing and disposal. []
A: Zinc sulfate is absorbed primarily in the small intestine, influenced by dietary factors like phytates. [] Zinc is then transported in the blood, bound to proteins like albumin, and distributed to various tissues, with the highest concentrations found in muscle and bone. [] Excess zinc is excreted primarily through feces. [, ]
A:
In vitro: Cell-based assays are used to investigate the effects of zinc sulfate on specific cell types, such as immune cells or cancer cells. []* In vivo:* Animal models, such as rats and mice, are used to study the effects of zinc sulfate on growth, development, and disease progression. [, ] For example, one study used a rat model to investigate the protective effect of zinc sulfate on testicular function in rats subjected to intensive swimming. []
A: Research is exploring the use of nanoparticles and other novel drug delivery systems to improve the targeted delivery of zinc to specific tissues, potentially enhancing its therapeutic efficacy and minimizing side effects. [, ]
A: Serum zinc levels are commonly used to assess zinc status in individuals. Research is ongoing to identify more specific and sensitive biomarkers for zinc deficiency and to monitor the effectiveness of zinc supplementation in various conditions. []
A: Various analytical techniques are used to characterize and quantify zinc sulfate, including:* Atomic absorption spectrometry (AAS)* Inductively coupled plasma mass spectrometry (ICP-MS)* Titration methods* Spectrophotometry []
A: While zinc is an essential micronutrient, excessive zinc sulfate release into the environment, primarily from agricultural runoff, can have detrimental effects on aquatic ecosystems. Research focuses on developing sustainable agricultural practices and zinc formulations to minimize its environmental impact. [, ]
A: The dissolution rate and solubility of zinc sulfate in various media can influence its bioavailability and efficacy. [] Factors like particle size, formulation, and the presence of other compounds can affect its dissolution characteristics. []
A: Validation of analytical methods used for zinc sulfate quantification is crucial to ensure accurate, precise, and reliable results. Validation parameters include:* Accuracy* Precision* Specificity* Linearity* Range* Limit of detection (LOD)* Limit of quantification (LOQ) []
A: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of zinc sulfate products to ensure their consistency, safety, and efficacy. These measures involve:* Raw material testing* In-process controls* Finished product testing* Stability testing []
A: Zinc plays a vital role in immune function. While zinc sulfate itself is not considered immunogenic, its supplementation can modulate immune responses. [] Research is ongoing to understand the impact of zinc status on various aspects of immunity, including immune cell development and function. [, ]
A: Zinc is transported across cell membranes via specific transporter proteins. Drug-transporter interactions can influence the absorption, distribution, and elimination of zinc sulfate, potentially impacting its efficacy and safety. [] Further research is needed to fully elucidate these interactions. []
A: Zinc sulfate is generally biocompatible within physiological ranges. [] Its biodegradability depends on the environmental conditions and the presence of microorganisms capable of degrading it. []
A: Alternatives to zinc sulfate as a zinc source include:* Zinc oxide: Used as a dietary supplement and in topical applications. []* Zinc gluconate: Commonly used in lozenges and nasal sprays. []* Zinc citrate: Often found in oral health products. []
A: Proper waste management practices are essential to prevent environmental contamination from zinc sulfate. Recycling programs can recover zinc from industrial waste streams, promoting resource efficiency and sustainability. []
ANone: Advancements in research infrastructure and resources, such as:* High-throughput screening platforms* Omics technologies* Bioinformatics tools
A: Zinc sulfate has a long history of use, dating back centuries. Early applications included its use as an astringent and emetic. The recognition of zinc as an essential nutrient and the subsequent discovery of its diverse biological roles have spurred significant research in various fields, including agriculture, nutrition, and medicine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
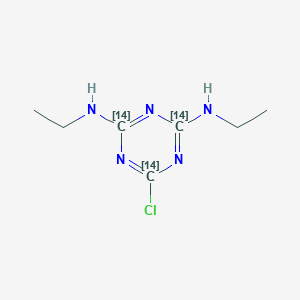
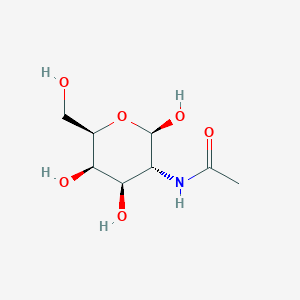
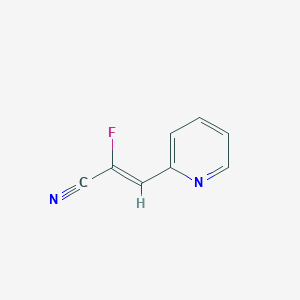

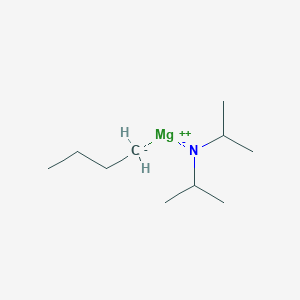
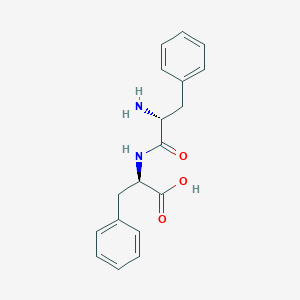
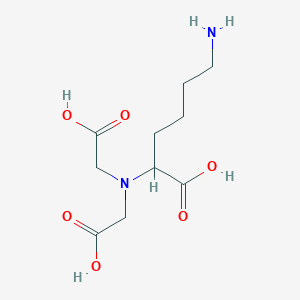
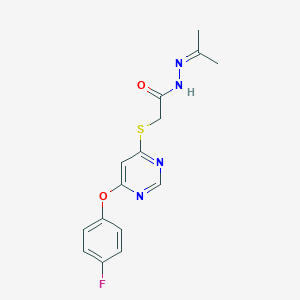
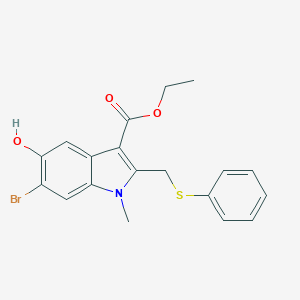
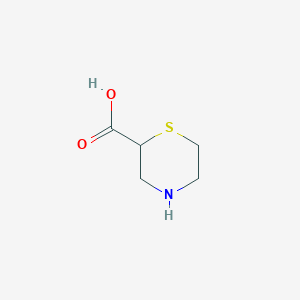
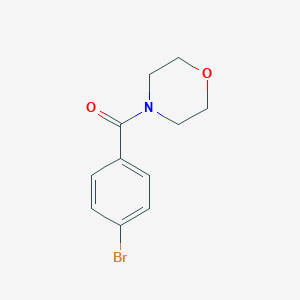
![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)
